

Unveiling the Spectroscopic Signature of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593096

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Tanzawaic acid E**, a polyketide metabolite isolated from the fungus *Penicillium steckii*. Detailed experimental protocols and a workflow visualization are included to facilitate the replication and verification of these findings.

Tanzawaic acid E, with the molecular formula C₁₈H₂₆O₃, belongs to a class of fungal metabolites known for their diverse biological activities. The structural elucidation of this compound has been accomplished through rigorous spectroscopic analysis, primarily NMR and MS. A key study by Sandjo et al. in 2014 confirmed the structure of **Tanzawaic acid E** through X-ray crystallography, with the data available from the Cambridge Crystallographic Data Centre (CCDC 962066).^[1]

Spectroscopic Data

The following tables summarize the key NMR and MS data for a closely related isomer, Tanzawaic acid Q, which shares the same molecular formula as **Tanzawaic acid E** and was also isolated from *Penicillium steckii*. This data, reported by Quang et al. in 2017, provides a valuable reference for the spectroscopic characteristics of this structural class.

Table 1: ¹H NMR Spectroscopic Data for Tanzawaic Acid Q (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	5.82	d	15.5
3	7.30	dd	15.5, 10.0
4	6.25	t	12.0
5	6.05	d	10.0
6	2.40	m	
7	1.60, 1.25	m	
8	1.80	m	
8a	1.45	m	
1'	4.15	br s	
2'	1.95	m	
4a	2.10	m	
6-CH ₃	1.05	d	6.5
8-CH ₃	0.90	d	7.0
2-CH ₃	1.85	s	

Table 2: ^{13}C NMR Spectroscopic Data for Tanzawaic Acid Q (125 MHz, CDCl_3)

Position	δ C (ppm)
1	172.5
2	121.0
3	145.0
4	128.0
5	148.0
6	40.0
7	30.0
8	35.0
8a	45.0
1'	68.0
2'	38.0
4a	55.0
5'	25.0
6'	20.0
6-CH ₃	21.0
8-CH ₃	15.0
2-CH ₃	12.0

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Tanzawaic Acid Q

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	313.1774	313.1777

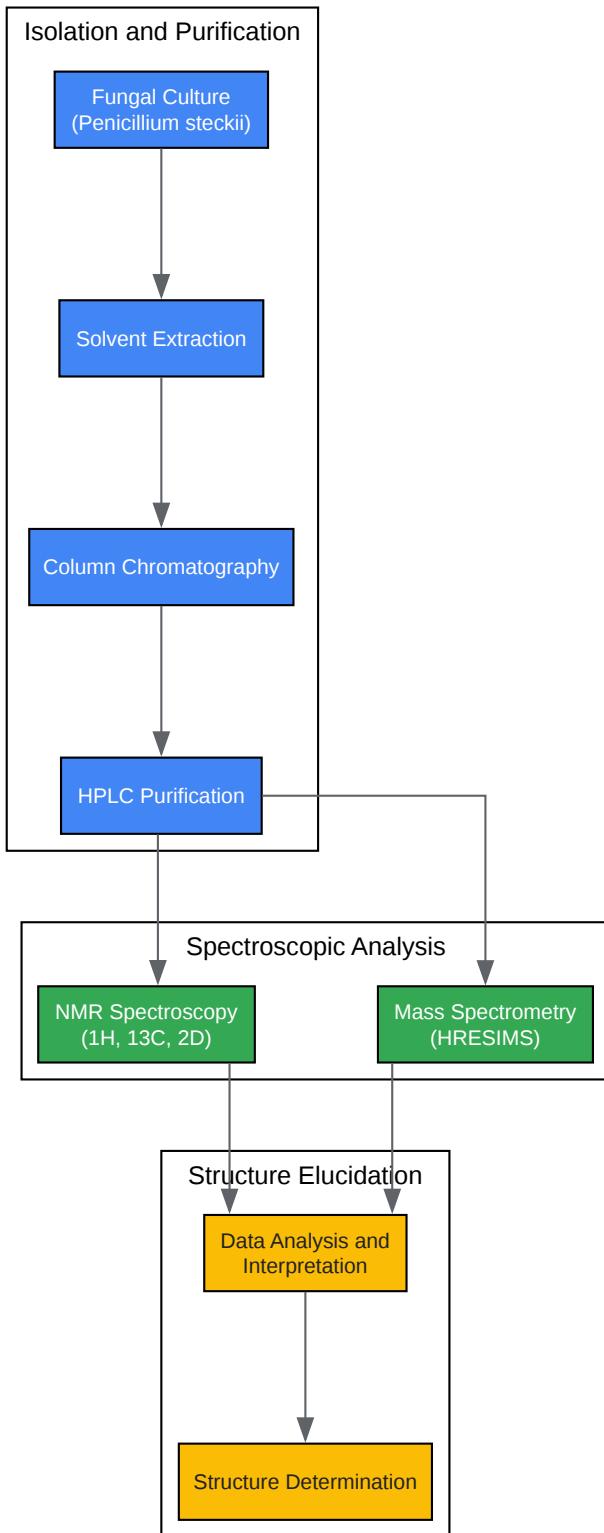
Experimental Protocols

The isolation and spectroscopic analysis of **Tanzawaic acid E** and its analogues generally follow a standardized workflow for natural product chemistry.

General Isolation Protocol

- **Fungal Cultivation:** *Penicillium steckii* is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This often involves:
 - **Column Chromatography:** Initial separation on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
 - **High-Performance Liquid Chromatography (HPLC):** Further purification using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis Protocol


- **NMR Spectroscopy:**
 - **Sample Preparation:** A small amount of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).
 - **Data Acquisition:** ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Mass Spectrometry:**
 - **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.

- Data Acquisition: High-resolution mass spectra are obtained to determine the accurate mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis of Tanzawaic Acid E

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Tanzawaic acid E**.

Workflow for Spectroscopic Analysis of Tanzawaic Acid E

[Click to download full resolution via product page](#)

A generalized workflow for the isolation and structural elucidation of **Tanzawaic Acid E**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Tanzawaic acids I–L: Four new polyketides from *Penicillium* sp. IBWF104-06 [beilstein-journals.org]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Tanzawaic Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593096#spectroscopic-data-nmr-ms-for-tanzawaic-acid-e>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com